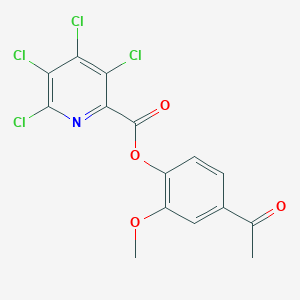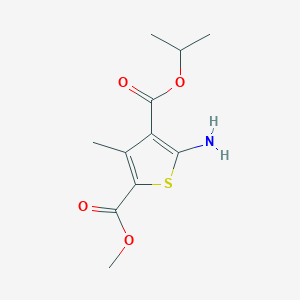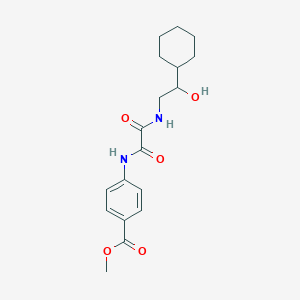![molecular formula C20H13ClF3NOS B2775790 N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-54-3](/img/structure/B2775790.png)
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique properties that make it an ideal candidate for research purposes.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its unique chemical structure. It can act as a precursor or an intermediate in the synthesis of various drugs. Its trifluoromethyl group is particularly of interest for creating compounds with enhanced metabolic stability and biological activity .
Material Science
In material science, the compound’s ability to interact with different substances due to its sulfanyl and benzamide groups makes it a candidate for creating novel materials. These materials could have potential applications in electronics, coatings, and as additives to improve the properties of polymers .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its reactive sites allow for selective transformations, making it valuable for constructing complex molecules. This is especially useful in synthesizing compounds with specific configurations for research purposes .
Catalysis
Due to its structural features, this compound may be used as a ligand in catalysis. It could potentially influence the reactivity and selectivity of metal catalysts in various chemical reactions, including those that are environmentally friendly .
Biological Studies
Researchers can use this compound to study protein interactions and enzyme activities. Its ability to bind to certain proteins can help in understanding biological pathways and in the design of inhibitors for therapeutic use .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in chromatography and spectrometry. Its distinct chemical signature allows for the precise detection and quantification of substances in complex mixtures .
Agricultural Chemistry
The compound’s chemical structure suggests potential use in developing pesticides or herbicides. Its synthesis and modification could lead to products that target specific pests or weeds without harming crops or the environment .
Environmental Science
Lastly, the compound could be investigated for its role in environmental science. It might be used to remove pollutants from water or soil, or as a model compound to study the environmental fate of similar organic chemicals .
properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPGMJIAKKGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2775708.png)
![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)
![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)

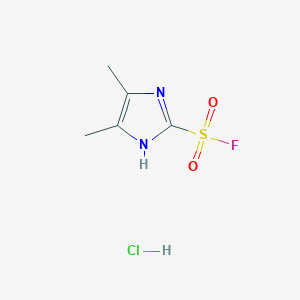
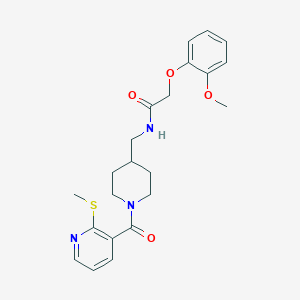
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2775716.png)

![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)
